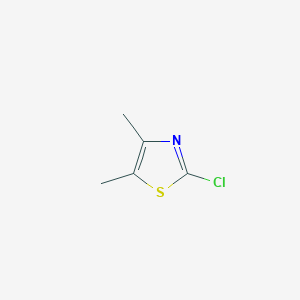

2-Chloro-4,5-dimethyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

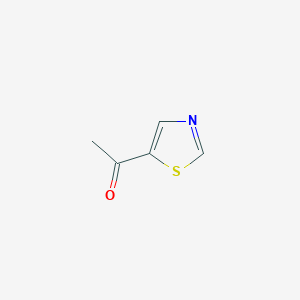

“2-Chloro-4,5-dimethyl-1,3-thiazole” is a chemical compound with the CAS Number: 741195-86-8 . It is an oil-like substance with a molecular weight of 161.65 . It is used as a pharmaceutical and agrochemical intermediate .

Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the 5-aryl-1,3-thiazole core has been successfully functionalized at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .

Physical And Chemical Properties Analysis

“2-Chloro-4,5-dimethyl-1,3-thiazole” is an oil-like substance with a molecular weight of 161.65 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The thiazole ring in 2-Chloro-4,5-dimethyl-1,3-thiazole serves as a valuable building block in organic synthesis. Researchers utilize it to create novel compounds with specific biological activities. Its reactivity at various positions allows for the design of customized molecules. In medicinal chemistry, derivatives of this compound exhibit promising pharmacological properties, including antimicrobial, antiviral, and anticancer effects .

Antimicrobial Agents

2-Chloro-4,5-dimethyl-1,3-thiazole derivatives have demonstrated potent antimicrobial activity against both bacterial and fungal strains. These compounds could serve as leads for developing new antibiotics or antifungal drugs. Notably, compound 15a showed enhanced activity against Bacillus cereus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .

Antiparasitic Agents

In the fight against parasitic diseases, 2-Chloro-4,5-dimethyl-1,3-thiazole derivatives have shown promise. For instance, compound 13 exhibited potent in vitro antipromastigote activity against Leishmania major. Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, a potential drug target .

Agrochemicals and Pesticides

Thiazole-containing compounds find applications in agrochemicals. Researchers investigate their potential as herbicides, fungicides, and insecticides. The unique reactivity of the thiazole ring allows for targeted interactions with specific biological receptors.

Mechanism of Action

Safety and Hazards

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the development and study of thiazole derivatives, including “2-Chloro-4,5-dimethyl-1,3-thiazole”, will continue to be a significant area of research in the future .

properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMPHXLKDRAIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,5-dimethyl-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)